N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine
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Overview
Description
N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group, a diethylamino group, and a trimethylsilyloxy group attached to a prop-1-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine typically involves the reaction of N,N-diethyl-3-phenylprop-1-en-1-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
N,N-Diethyl-3-phenylprop-1-en-1-amine+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in the formation of various substituted derivatives.
Scientific Research Applications
N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound can be employed in biochemical studies to investigate its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The trimethylsilyloxy group can enhance the compound’s stability and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-phenylprop-1-en-1-amine: Lacks the trimethylsilyloxy group.
N,N-Dimethyl-3-phenylprop-1-en-1-amine: Contains dimethylamino instead of diethylamino group.
N,N-Diethyl-3-phenyl-1-[(trimethoxysilyl)oxy]prop-1-en-1-amine: Contains trimethoxysilyloxy group instead of trimethylsilyloxy group.
Uniqueness
N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine is unique due to the presence of the trimethylsilyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
831227-08-8 |
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Molecular Formula |
C16H27NOSi |
Molecular Weight |
277.48 g/mol |
IUPAC Name |
N,N-diethyl-3-phenyl-1-trimethylsilyloxyprop-1-en-1-amine |
InChI |
InChI=1S/C16H27NOSi/c1-6-17(7-2)16(18-19(3,4)5)14-13-15-11-9-8-10-12-15/h8-12,14H,6-7,13H2,1-5H3 |
InChI Key |
SXYXFXXTKOLIJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=CCC1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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